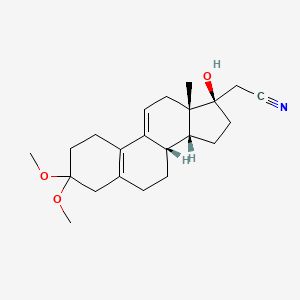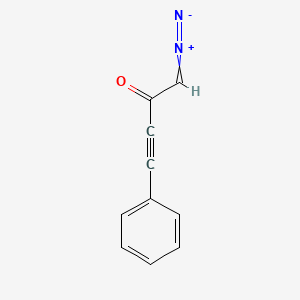
1-Methyl-6-methoxyisoquinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-methoxyisoquinolinol is a chemical compound with the molecular formula C11H11NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a methyl group at the first position and a methoxy group at the sixth position of the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-6-methoxyisoquinolinol can be synthesized through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylamines with aldehydes or ketones under acidic conditions. For instance, the reaction of 2-methoxybenzylamine with formaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed coupling reactions. These reactions typically employ ortho-iodobenzaldehyde derivatives and terminal alkynes, followed by cyclization to form the isoquinoline core . The reaction conditions are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-6-methoxyisoquinolinol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydroisoquinolines.
Substitution: Halogenated, nitrated, or sulfonated isoquinolines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-methoxyisoquinolinol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-6-methoxyisoquinolinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit monoamine oxidase (MAO), an enzyme involved in the catabolism of neurotransmitters such as dopamine and serotonin.
Pathways Involved: By inhibiting MAO, this compound increases the levels of neurotransmitters in the brain, which can have neuroprotective and antidepressant effects.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound of 1-Methyl-6-methoxyisoquinolinol, known for its basicity and stability.
Quinoline: A structural isomer of isoquinoline with similar chemical properties but different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with significant neuroprotective properties and potential therapeutic applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the sixth position enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
140683-35-8 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)





![N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester](/img/structure/B1146351.png)

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)


